molecular formula C14H15NO3 B1321321 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid CAS No. 872134-70-8

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid

Cat. No. B1321321
M. Wt: 245.27 g/mol
InChI Key: VYLODQQNEVVFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 . The IUPAC name for this compound is 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxybenzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15NO3/c1-9-4-5-10(2)15(9)13-7-6-11(18-3)8-12(13)14(16)17/h4-8H,1-3H3,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.

Scientific Research Applications

Antibacterial and Antitubercular Applications

Research indicates that compounds including 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid and its analogs show significant antibacterial and antitubercular activities. Joshi et al. (2008, 2012, 2017) synthesized a series of pyrrol-1-yl benzoic acid hydrazide analogs, displaying promising results against various bacterial strains, including Mycobacterium tuberculosis (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008); (Joshi, More, Vagdevi, Vaidya, Gadaginamath, & Kulkarni, 2012); (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).

Fluorescence and Temperature Sensing

A study by Han et al. (2013) demonstrated the use of an aryl-substituted pyrrole derivative, including 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid, in developing a thermally responsive material. This material shows controllable fluorescence and can be used for temperature monitoring in specific ranges (Han, Feng, Shi, Tong, Dong, Lam, Dong, & Tang, 2013).

EPH-Ephrin Antagonist Activity

Lodola, Incerti, and Tognolini (2014) discussed the role of 2,5-Dimethyl-pyrrol-1-yl-benzoic acid derivatives as EPH receptor inhibitors, highlighting their potential in elucidating the role of EPH kinases in pathological conditions. However, these compounds' activity is also associated with chemical modifications and potential instabilities (Lodola, Incerti, & Tognolini, 2014).

Antimicrobial and Cytotoxic Activities

Further studies by Joshi et al. (2013) on pyrrol-1-yl benzoic acid hydrazide analogs, including the compound , have shown these compounds' efficacy in antimicrobial activities and their non-cytotoxic nature at certain concentrations (Joshi, More, & Kulkarni, 2013).

Safety And Hazards

This compound is labeled as an irritant . It’s important to handle it with care to avoid skin and eye contact, and to avoid inhaling it .

properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9-4-5-10(2)15(9)13-7-6-11(18-3)8-12(13)14(16)17/h4-8H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLODQQNEVVFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=C2)OC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid

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